molecular formula C15H12N4O2 B2524173 phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate CAS No. 400081-96-1

phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Cat. No.: B2524173
CAS No.: 400081-96-1
M. Wt: 280.287
InChI Key: ZSILXSCVEFUHGU-UHFFFAOYSA-N
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Description

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C15H12N4O2 and its molecular weight is 280.287. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Agents

Compounds similar to phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate have been synthesized for their potential as antimicrobial agents. For instance, Reddy et al. (2010) synthesized a series of triazole-thiadiazoles that showed marked inhibition of bacterial and fungal growth, comparable to standard treatments (Reddy, Rao, Kumar, & Nagaraj, 2010).

Biological Activity Studies

Patel and Shaikh (2010) prepared compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, which showed considerable antimicrobial activities against various bacterial and fungal species (Patel & Shaikh, 2010).

Pharmacological Studies

Dave et al. (2007) investigated the antimicrobial and antitubercular activities of compounds synthesized from 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol, showing promising results in these areas (Dave, Purohit, Akbari, & Joshi, 2007).

Efficient Synthesis for Potential Applications

Sujatha et al. (2018) demonstrated an efficient synthesis method for triazolo-thiadiazin compounds, which could be significant in developing new applications (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).

Antibacterial and Antioxidant Properties

Nayak and Poojary (2020) synthesized thiadiazines and triazole-thiones with pyrazole moiety, exhibiting good antibacterial activity against various pathogens and potential as antioxidants (Nayak & Poojary, 2020).

Anticoronavirus and Antitumoral Activity

Jilloju et al. (2021) explored the antiviral and antitumoral activities of triazolo-thiadiazine derivatives, finding that structural variations could significantly influence their biological properties (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Mechanism of Action

Target of Action

Phenyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes, such as aromatase , and they have been found to have significant interactions with various cancer cell lines .

Mode of Action

The mode of action of this compound involves the formation of hydrogen bonds with different targets . This interaction leads to changes in the target’s function, often inhibiting its activity . For instance, it has been suggested that these compounds bind to the active site of the aromatase enzyme .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various pathways related to cell growth and proliferation . They have been shown to exhibit cytotoxic activities against several human cancer cell lines .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The result of the action of this compound is typically the inhibition of the target enzyme’s activity . This can lead to a decrease in the proliferation of cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy and stability . .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

phenyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-11-17-10-19(18-11)14-8-7-12(9-16-14)15(20)21-13-5-3-2-4-6-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILXSCVEFUHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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